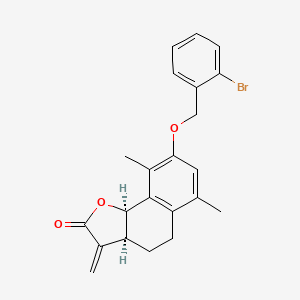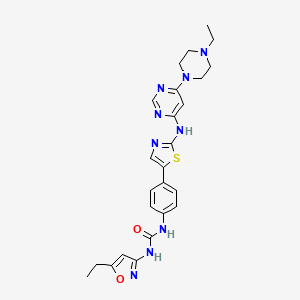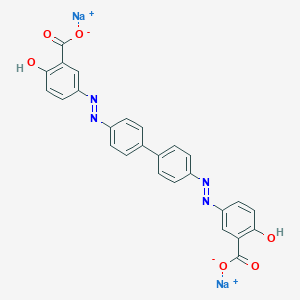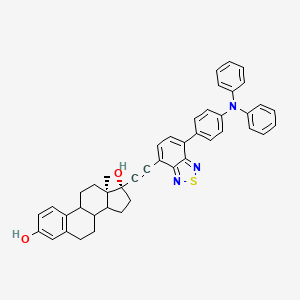
Midostaurin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.
準備方法
Synthetic Routes and Reaction Conditions
Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:
Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.
Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
Midostaurin-d5 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference compound in the development of new kinase inhibitors.
Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.
Biological Studies: Understanding its interaction with various biological targets and pathways.
作用機序
Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:
- Protein Kinase C Alpha (PKC alpha)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
- Stem Cell Factor Receptor (c-KIT)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like Tyrosine Kinase 3 (FLT3)
The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.
類似化合物との比較
Similar Compounds
- Staurosporine : The parent compound from which midostaurin is derived.
- Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
- Sorafenib : A kinase inhibitor with a similar mechanism of action.
Uniqueness
Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.
特性
分子式 |
C35H30N4O4 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC名 |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D |
InChIキー |
BMGQWWVMWDBQGC-WBNDSJHMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H] |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




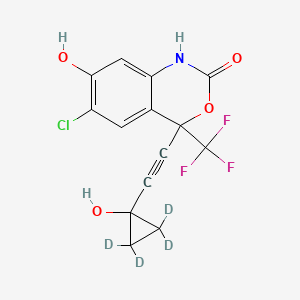

![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
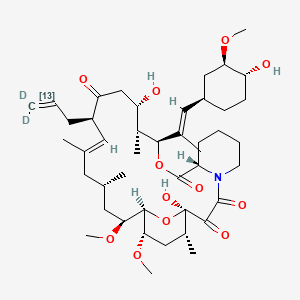

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
